molecular formula C17H13BrN2O B7638352 2-Methyl-quinoline-4-carboxylic acid (4-bromo-phenyl)-amide

2-Methyl-quinoline-4-carboxylic acid (4-bromo-phenyl)-amide

Cat. No. B7638352
M. Wt: 341.2 g/mol
InChI Key: STVGIEIRSOGQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-quinoline-4-carboxylic acid (4-bromo-phenyl)-amide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known by its chemical formula C17H13BrN2O, and it is a derivative of quinoline.

Mechanism of Action

The mechanism of action of 2-Methyl-quinoline-4-carboxylic acid (4-bromo-phenyl)-amide is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in various biological pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-Methyl-quinoline-4-carboxylic acid (4-bromo-phenyl)-amide can have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methyl-quinoline-4-carboxylic acid (4-bromo-phenyl)-amide in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-Methyl-quinoline-4-carboxylic acid (4-bromo-phenyl)-amide. One area of research is in the development of new drugs that target specific biological pathways. Another area of research is in the study of its anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of various diseases. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential side effects.

Synthesis Methods

The synthesis of 2-Methyl-quinoline-4-carboxylic acid (4-bromo-phenyl)-amide involves the reaction between 2-methylquinoline-4-carboxylic acid and 4-bromoaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

2-Methyl-quinoline-4-carboxylic acid (4-bromo-phenyl)-amide has been studied for its potential applications in various scientific fields. One area of research is in the development of new drugs. This compound has been shown to have potential as a lead compound for the development of new drugs that target specific biological pathways.

properties

IUPAC Name

N-(4-bromophenyl)-2-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O/c1-11-10-15(14-4-2-3-5-16(14)19-11)17(21)20-13-8-6-12(18)7-9-13/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVGIEIRSOGQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202824
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Methyl-quinoline-4-carboxylic acid (4-bromo-phenyl)-amide

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